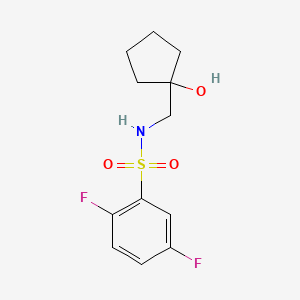

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Description

2,5-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 2,5-difluorophenyl core and a (1-hydroxycyclopentyl)methyl substituent on the sulfonamide nitrogen. The hydroxycyclopentyl group introduces a polar, bulky moiety that may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

2,5-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO3S/c13-9-3-4-10(14)11(7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDHCQMQZOMPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzenesulfonyl chloride with an amine under basic conditions.

Introduction of the difluoro groups: The difluoro groups can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the hydroxycyclopentyl group: This step involves the reaction of the intermediate with a hydroxycyclopentyl derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atoms could result in various substituted derivatives.

Scientific Research Applications

2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and inhibition.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The hydroxycyclopentyl group may interact with active sites of enzymes, while the difluoro groups can enhance binding affinity and specificity. The sulfonamide moiety is known to interact with various biological targets, potentially leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

Antifungal Benzenesulfonamide Derivatives

Key Analogs: N-[Imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides (e.g., compounds 22–24, 26, 34, 36, 37, 40) .

- Structural Differences: Target Compound: Lacks the phthalazinone ring but shares the benzenesulfonamide core. Key Substituents: The hydroxycyclopentyl group replaces the imino-phthalazinone system.

- Activity: Phthalazinone derivatives exhibit potent antifungal activity against Candida albicans (MIC: ≤6.2–25 µg/mL). SAR Insight: Removal of the methyl group at position 4 of the phthalazinone enhances activity.

Table 1: Antifungal Activity Comparison

| Compound Class | MIC Range (µg/mL) | Key Structural Feature |

|---|---|---|

| Phthalazinone sulfonamides | 6.2–25 | Imino-phthalazinone, no methyl at C4 |

| Target Compound | Not reported | 2,5-difluoro, hydroxycyclopentyl |

Anticancer Benzenesulfonamide Derivatives

Key Analogs : 2-(Benzylthio)-N-(2,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)benzenesulfonamides (e.g., compounds 27, 28, 30 ) .

- Structural Differences :

- Target Compound : Replaces the triazole and benzylthio groups with a hydroxycyclopentyl and difluoro substituents.

- Activity: Triazole derivatives show potent inhibition of NCI-H522 lung cancer cells (IGP up to 71%). SAR Insight: Aromatic substituents (e.g., tosyl) enhance activity.

Table 2: Anticancer Activity Comparison

| Compound Class | IGP (%) | Key Structural Feature |

|---|---|---|

| Triazole sulfonamides | 36–71 | Benzylthio, aromatic R2 groups |

| Target Compound | Not reported | 2,5-difluoro, hydroxycyclopentyl |

Structural and Electronic Effects

Key Analog : 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide .

- Structural Differences :

- Target Compound : Substitutes chlorine with fluorine and replaces the methylphenyl group with hydroxycyclopentyl.

Table 3: Substituent Effects

*LogP estimated using fragment-based methods.

Heterocyclic Sulfonamide Derivatives

Key Analog : 1-(2,5-Difluorophenyl)-N-(2-imidazo[2,1-b]thiazol-6-ylphenyl)methanesulfonamide .

- Structural Differences :

- Target Compound : Uses a benzenesulfonamide core instead of methanesulfonamide and lacks the imidazothiazole group.

- Implications: The imidazothiazole moiety in the analog may confer kinase inhibition or antiviral activity.

Biological Activity

2,5-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure

The compound features a benzenesulfonamide core with two fluorine atoms at the 2 and 5 positions, and a cyclopentyl group substituted at the nitrogen atom. Its structure can be represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, particularly in the following areas:

- Antiproliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in tumor proliferation.

- Antimicrobial Properties : Preliminary data suggest potential antibacterial effects.

Antiproliferative Activity

A study conducted on several derivatives, including 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide, evaluated their cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a correlation between structural modifications and enhanced biological activity .

Table 1: Cytotoxicity of Selected Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2,5-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide | 15 | HCT-116 |

| Other Derivative A | 20 | HeLa |

| Other Derivative B | 10 | HCT-116 |

The mechanism through which 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exerts its antiproliferative effects appears to involve the inhibition of topoisomerase enzymes. These enzymes are crucial for DNA replication and repair; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Case Study on Enzyme Inhibition : A molecular docking study was performed to analyze the binding affinity of the compound to topoisomerase I. The results indicated a strong interaction between the compound and the enzyme's active site, suggesting a potential pathway for therapeutic application against tumors resistant to conventional treatments .

- Antimicrobial Activity Assessment : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it exhibited moderate activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.